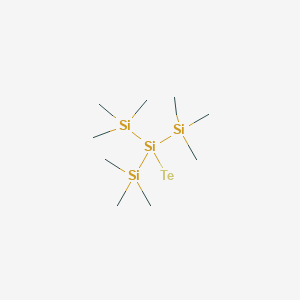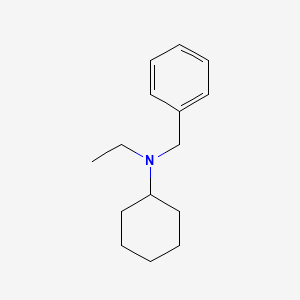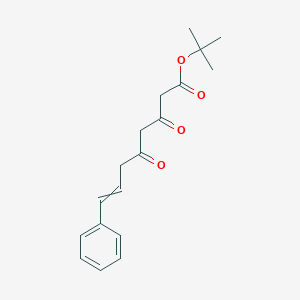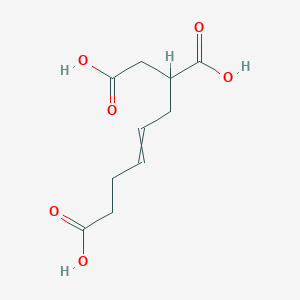![molecular formula C8H9IO2S B14277098 [(Iodomethanesulfonyl)methyl]benzene CAS No. 140449-09-8](/img/structure/B14277098.png)
[(Iodomethanesulfonyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Iodomethanesulfonyl)methyl]benzene is an organic compound with the molecular formula C8H9IO2S It is characterized by the presence of an iodomethyl group attached to a sulfonyl group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Iodomethanesulfonyl)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with iodomethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another method involves the direct iodination of methanesulfonylmethylbenzene using iodine and a suitable oxidizing agent like hydrogen peroxide. This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions. This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(Iodomethanesulfonyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of benzyl derivatives with various functional groups.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
[(Iodomethanesulfonyl)methyl]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [(iodomethanesulfonyl)methyl]benzene involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound and enabling the formation of various derivatives.
Comparison with Similar Compounds
[(Iodomethanesulfonyl)methyl]benzene can be compared with other similar compounds such as:
[(Bromomethanesulfonyl)methyl]benzene: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity due to the varying electronegativity and size of the halogen atom.
[(Chloromethanesulfonyl)methyl]benzene: Contains a chlorine atom, leading to distinct chemical properties and reactivity patterns.
[(Fluoromethanesulfonyl)methyl]benzene: The presence of a fluorine atom significantly alters the compound’s reactivity and stability.
The uniqueness of this compound lies in its specific reactivity profile, which is influenced by the presence of the iodine atom. This makes it particularly useful in certain synthetic applications where other halogenated compounds may not be as effective.
Properties
CAS No. |
140449-09-8 |
|---|---|
Molecular Formula |
C8H9IO2S |
Molecular Weight |
296.13 g/mol |
IUPAC Name |
iodomethylsulfonylmethylbenzene |
InChI |
InChI=1S/C8H9IO2S/c9-7-12(10,11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
JDWWZZSCTWOKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)




![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)


